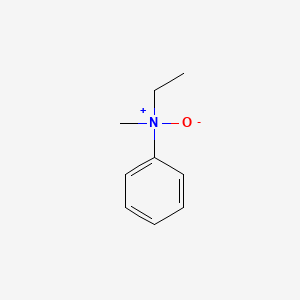
Sodium hydrogen (4-(acetamido)phenyl)arsonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen (4-(acetamido)phenyl)arsonate, also known as sodium acetylarsanilate, is a chemical compound with the molecular formula C8H10AsNO4Na. It is a sodium salt of arsonic acid and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further bonded to an arsonate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen (4-(acetamido)phenyl)arsonate typically involves the reaction of 4-acetamidophenylarsenic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Acetamidophenylarsenic acid+NaOH→Sodium hydrogen (4-(acetamido)phenyl)arsonate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydrogen (4-(acetamido)phenyl)arsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide .
Aplicaciones Científicas De Investigación
Sodium hydrogen (4-(acetamido)phenyl)arsonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacturing of other chemical compounds and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of sodium hydrogen (4-(acetamido)phenyl)arsonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, depending on its concentration and the biological context. The arsonate group is known to interact with thiol groups in proteins, leading to changes in protein function and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium acetylarsanilate tetrahydrate
- Sodium acetylarsanilate
- N-Acetylarsanilic acid, sodium salt
Uniqueness
Sodium hydrogen (4-(acetamido)phenyl)arsonate is unique due to its specific structure, which includes an acetamido group attached to a phenyl ring bonded to an arsonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
585-54-6 |
|---|---|
Fórmula molecular |
C8H9AsNNaO4 |
Peso molecular |
281.07 g/mol |
Nombre IUPAC |
sodium;(3-acetamidophenyl)-hydroxyarsinate |
InChI |
InChI=1S/C8H10AsNO4.Na/c1-6(11)10-8-4-2-3-7(5-8)9(12,13)14;/h2-5H,1H3,(H,10,11)(H2,12,13,14);/q;+1/p-1 |
Clave InChI |
ZJJFOTCYYMAOMX-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)[As](=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)

![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)






